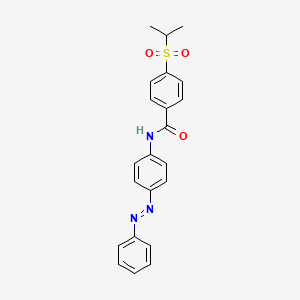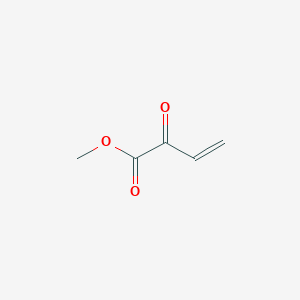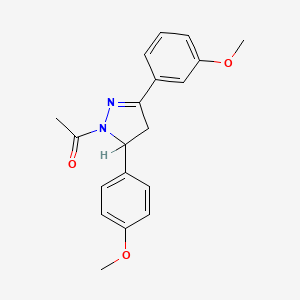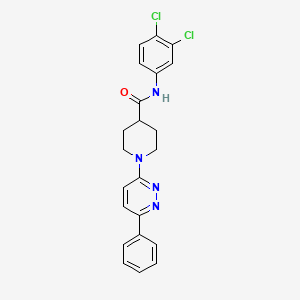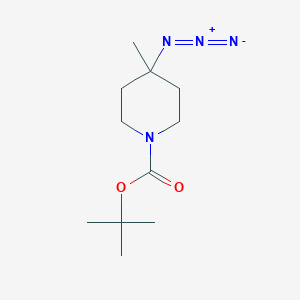
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate: Similar structure but with an aminomethyl group instead of an azido group.
1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate: Contains a cyano group instead of an azido group.
1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate: Features a hydroxy group in place of the azido group.
Uniqueness
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for specific reactions such as click chemistry, making this compound valuable in various research fields.
Propriétés
Numéro CAS |
236406-17-0 |
|---|---|
Formule moléculaire |
C11H20N4O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl 4-azido-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-5-11(4,6-8-15)13-14-12/h5-8H2,1-4H3 |
Clé InChI |
WRKIJZWUSDHOPS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


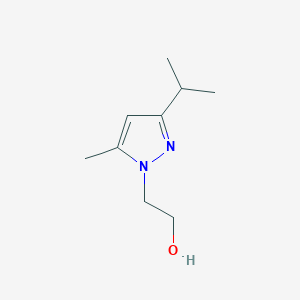

![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
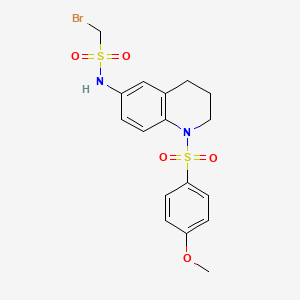

![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)
![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

